
Azobenzene, 4-bis(2-chloroethyl)amino-2'-carboxy-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- is a derivative of azobenzene, a well-known photochromic compound Azobenzene compounds are characterized by their ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the azobenzene core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the azobenzene moiety to hydrazobenzene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azoxybenzene derivatives, while reduction can produce hydrazobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- has several scientific research applications:
Chemistry: Used as a photoswitchable molecule in studies of molecular switches and photoresponsive materials.
Biology: Investigated for its potential use in controlling biological processes through light-induced isomerization.
Medicine: Explored for its potential in photodynamic therapy and as a drug delivery system.
Industry: Utilized in the development of smart materials, such as light-responsive coatings and sensors.
Wirkmechanismus
The mechanism of action of Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- involves photoisomerization between its trans and cis forms. This process is triggered by the absorption of light, leading to a conformational change in the molecule. The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with light and its subsequent effects on the surrounding environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
Methoxyazobenzene: Features methoxy groups that influence its electronic properties and stability.
Uniqueness
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- is unique due to the presence of multiple functional groups that provide a combination of photoresponsive behavior and chemical reactivity. This makes it particularly valuable for applications requiring precise control over molecular behavior through light.
Eigenschaften
CAS-Nummer |
40136-93-4 |
|---|---|
Molekularformel |
C18H19Cl2N3O3 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-26-17-12-13(6-7-16(17)23(10-8-19)11-9-20)21-22-15-5-3-2-4-14(15)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |
InChI-Schlüssel |
FJPCSXLXDDTALC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=CC=C2C(=O)O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
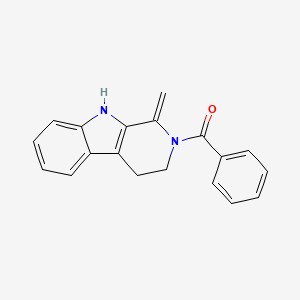
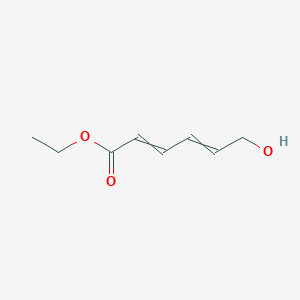
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
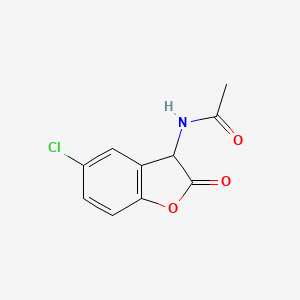
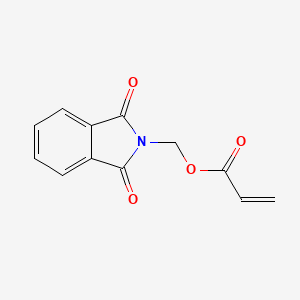
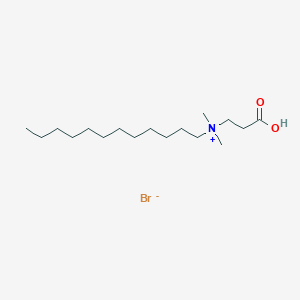
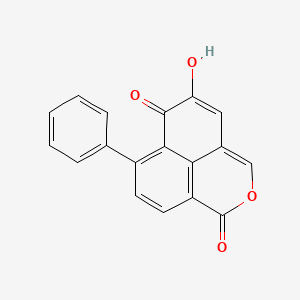
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)
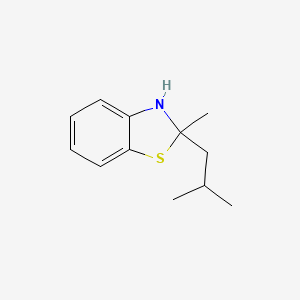
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
